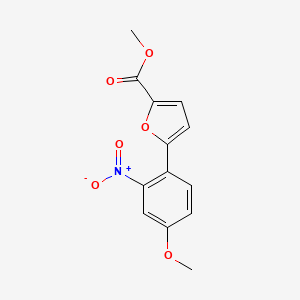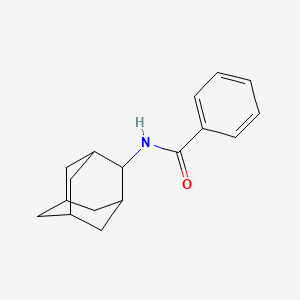![molecular formula C24H18Cl2N4O2 B12011769 3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634895-31-1](/img/structure/B12011769.png)
3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-[2-(benzyloxy)phenyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Molecular Formula: CHClNO
CAS Number: Not provided in the search results
The compound consists of a pyrazole core with various substituents. The benzyloxy group and the dichlorophenylmethylidene moiety contribute to its unique properties.
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. Some possibilities include:
Oxidation: Oxidative processes can modify the benzyloxy or dichlorophenylmethylidene groups.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Substituents can be replaced by other groups.
Hydrazide Reactions: Given the carbohydrazide moiety, hydrazide reactions (e.g., acylation, cyclization) are relevant.
Common reagents and conditions depend on the specific reaction type. Major products could include derivatives with altered functional groups.
Scientific Research Applications
Researchers explore this compound’s applications across various fields:
Chemistry: Investigate its reactivity, stability, and potential as a building block for other molecules.
Biology: Assess its interactions with biological macromolecules (proteins, nucleic acids).
Medicine: Explore its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, dyes).
Mechanism of Action
The compound’s mechanism of action remains speculative without specific data. It likely interacts with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate these mechanisms.
Properties
CAS No. |
634895-31-1 |
|---|---|
Molecular Formula |
C24H18Cl2N4O2 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-18-11-10-17(20(26)12-18)14-27-30-24(31)22-13-21(28-29-22)19-8-4-5-9-23(19)32-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
LQLDIQGKQQCMIE-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)






![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)


